1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea
Description
1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is a thiourea derivative featuring a cyclohexyl group and a tetrahydrocarbazole-based substituent. Thioureas are characterized by the functional group R¹R²N–C(=S)–NR³R⁴, where the sulfur atom and hydrogen-bonding capacity of the N–H groups contribute to their chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3S/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBJEHZSAJRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The cyclohexyl and tetrahydrocarbazole moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea has been identified as a potential CRTH2 receptor antagonist . This receptor is involved in the pathophysiology of several allergic and inflammatory conditions. The compound's ability to block the binding of prostaglandin D2 (PGD2) to CRTH2 makes it a candidate for treating various prostaglandin-mediated diseases , including:
- Chronic Allergic Conditions : Such as asthma, allergic rhinitis, and dermatitis.
- Inflammatory Disorders : Including rheumatoid arthritis and inflammatory bowel disease.
- Other Conditions : Such as conjunctivitis and systemic mast cell disorders .
Synthesis and Characterization
The synthesis of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea typically involves:
- Formation of Thiourea Linkage : Reacting cyclohexyl isothiocyanate with 2,3,4,9-tetrahydrocarbazole derivatives.
- Purification : Using crystallization or chromatography techniques to isolate the desired product.
The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thiourea | Basic thiourea structure | Commonly used in various chemical syntheses |
| 1-(Cyclohexyl)thiourea | Cyclohexyl group attached directly to thiourea | Focused on different biological activities |
| Carbamazepine | Tetrahydrocarbazole derivative | Primarily used as an anticonvulsant |
This table highlights the unique structural features of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea while demonstrating varied biological activities and applications .
Case Studies and Research Findings
Recent studies have indicated that thiourea derivatives possess significant biological activity. For instance:
- Antimicrobial Activity : A study demonstrated that certain thiourea derivatives showed moderate antibacterial activity against gram-positive bacteria compared to standard antibiotics like ciprofloxacin .
- Anti-inflammatory Potential : Research has shown that thioureas can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
These findings suggest that 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea may also exhibit similar therapeutic effects.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects and Conformational Analysis
Cyclohexyl vs. Aryl/Alkyl Groups :
Compared to simpler thioureas like N,N'-diphenylthiourea, the cyclohexyl group in the target compound introduces distinct steric and conformational dynamics. Cyclohexyl puckering (quantified via Cremer-Pople parameters ) may influence molecular packing and solubility. For example, cyclohexyl-thioureas often exhibit improved lipophilicity over aryl analogs, enhancing membrane permeability in bioactive compounds.
Tetrahydrocarbazole vs. Aromatic Systems: The tetrahydrocarbazole moiety distinguishes this compound from fully aromatic carbazole derivatives (e.g., 6-methoxy-2,3,4,9-tetrahydroxy-1H-carbazol-1-one, reported in ). In contrast, fully aromatic carbazoles exhibit stronger intermolecular interactions, as seen in their crystallographic packing .
Spectroscopic and Crystallographic Characterization
IR Spectroscopy: Thiourea derivatives exhibit characteristic N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (1250–1350 cm⁻¹). While notes IR bands at 1692–1735 cm⁻¹ for thiazoles (C=O stretches), the target compound’s spectrum would lack such peaks, aiding differentiation from carbonyl-containing analogs .
Crystallography :
The compound’s structure could be resolved using SHELX or ORTEP-3 (), tools widely employed for small-molecule refinement. Hydrogen-bonding patterns, critical for crystal packing, may resemble those observed in supramolecular thiourea assemblies, where N–H···S and N–H···π interactions dominate .
Data Table: Key Comparisons
Biological Activity
1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group linked to a thiourea moiety and a tetrahydrocarbazole derivative. Its molecular formula is C18H24N2S, with a molecular weight of 316.46 g/mol. The unique structure contributes to its biological properties.
1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea exhibits several mechanisms that contribute to its biological activity:
- CRTH2 Receptor Antagonism : This compound has been identified as an antagonist for the CRTH2 receptor, which is implicated in various inflammatory processes. By blocking this receptor, the compound may help in treating conditions associated with Th2 cell activation, such as asthma and allergic responses .
- Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds related to thiourea derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions .
Biological Activity and Therapeutic Applications
Research indicates that 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea may have applications in treating neurodegenerative diseases and inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Therapeutic Potential |
|---|---|---|
| CRTH2 Receptor Antagonism | Inhibition of Th2 cell-mediated inflammation | Asthma, Allergies |
| AChE/BChE Inhibition | Increased acetylcholine levels | Alzheimer's Disease |
| Neuroprotective Effects | Reduction of oxidative stress | Neurodegenerative Diseases |
Case Studies
Recent studies have highlighted the efficacy of related compounds in preclinical models:
- Neuroprotective Effects : A study demonstrated that derivatives similar to 1-cyclohexyl-3-thiourea showed significant neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated a reduction in cell death and improved survival rates under stress conditions .
- Inflammation Models : In vivo experiments using animal models of asthma revealed that CRTH2 antagonists significantly reduced airway hyperresponsiveness and eosinophilic inflammation. This suggests a promising role for this class of compounds in managing allergic diseases .
Q & A
Q. Table 1. Comparative Reactivity of Thiourea Derivatives
| Derivative | Reaction | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Allyl-cyclohexyl thiourea | Oxidation (H₂O₂) | Sulfoxide | 72 | |
| Quinolinyl thiourea | Reduction (LiAlH₄) | Thioamide | 58 |
Q. Table 2. Hydrogen-Bond Parameters from X-ray Studies
| Donor-Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H···S | 2.85 | 158 | R₂²(8) |
| N–H···N | 2.92 | 145 | C(6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
